molecular formula C14H14O3P+ B169279 Bis(4-methoxyphenyl)phosphine oxide CAS No. 15754-51-5

Bis(4-methoxyphenyl)phosphine oxide

Cat. No.: B169279
CAS No.: 15754-51-5
M. Wt: 261.23 g/mol
InChI Key: RREGWFNURZJKNB-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)phosphine oxide is an organophosphorus compound with the molecular formula C14H15O3P. It is characterized by the presence of two 4-methoxyphenyl groups attached to a phosphine oxide moiety. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-methoxyphenyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by oxidation with hydrogen peroxide . Another method includes the use of Grignard reagents and chlorophosphines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides and bases are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

Bis(4-methoxyphenyl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl)phosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in redox reactions, influencing the reactivity and stability of the compounds it interacts with . The molecular targets and pathways involved include coordination with transition metals and participation in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methoxyphenyl)(methyl)phosphine oxide
  • Bis(2-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethoxyphenyl)phosphine

Uniqueness

Bis(4-methoxyphenyl)phosphine oxide is unique due to its specific electronic and steric properties, which make it an effective ligand in various catalytic processes. Its methoxy groups enhance its solubility and reactivity compared to other phosphine oxides .

Properties

IUPAC Name

bis(4-methoxyphenyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREGWFNURZJKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544341
Record name Bis(4-methoxyphenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15754-51-5
Record name Bis(4-methoxyphenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-methoxyphenyl)phosphine Oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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